1-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-N~3~-(5-FLUORO-2-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE
Overview
Description
1-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-N~3~-(5-FLUORO-2-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring, a phenoxy group, and a carboxamide group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
The synthesis of 1-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-N~3~-(5-FLUORO-2-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE involves multiple steps, including the formation of the pyrazole ring and the introduction of the phenoxy and carboxamide groups. Common synthetic routes include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Phenoxy Group: This step typically involves the reaction of a chloromethyl phenol derivative with the pyrazole ring using a base such as potassium carbonate.
Formation of the Carboxamide Group: This can be done by reacting the intermediate compound with an appropriate amine under suitable conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
1-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-N~3~-(5-FLUORO-2-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions, using reagents like sodium methoxide or potassium tert-butoxide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and varying temperatures and pressures .
Scientific Research Applications
1-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-N~3~-(5-FLUORO-2-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-N~3~-(5-FLUORO-2-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit acetyl-CoA carboxylase, affecting fatty acid synthesis in certain organisms .
Comparison with Similar Compounds
Similar compounds to 1-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-N~3~-(5-FLUORO-2-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE include:
1-(4-(4-Chloro-3-methylphenoxy)-3-nitrophenyl)ethanone: Shares the phenoxy and chloro groups but differs in the presence of a nitro group.
5-Fluoro-2-methoxyphenylboronic Acid: Contains the fluoro and phenyl groups but lacks the pyrazole and carboxamide groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
1-[(4-chloro-3-methylphenoxy)methyl]-N-(5-fluoro-2-methylphenyl)pyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClFN3O2/c1-12-3-4-14(21)10-18(12)22-19(25)17-7-8-24(23-17)11-26-15-5-6-16(20)13(2)9-15/h3-10H,11H2,1-2H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLUDGGXVXDWXDE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)C2=NN(C=C2)COC3=CC(=C(C=C3)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClFN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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